molecular formula C14H27ClN2O2 B1375441 tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 236406-47-6

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No. B1375441
M. Wt: 290.83 g/mol
InChI Key: SABRTFCGXPHVTA-UHFFFAOYSA-N
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Description

“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride” is a chemical compound . It is also known as "3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester" .


Synthesis Analysis

The synthesis of this compound involves the use of wet Pd/C (188.05 mg, 159.50 μmol, purity 10%) added into tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate in THF solution (1.10 g, 3.19 mmol). After replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .


Molecular Structure Analysis

The molecular formula of this compound is C14H26N2O2 . Its molecular weight is 254.37 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The InChI code of the compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;/h15H,4-11H2,1-3H3;1H .

Scientific Research Applications

CCR8 Antagonism

  • The compound has been identified as a CCR8 antagonist, potentially useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis and Chemical Reactions

  • It can be synthesized via intramolecular spirocyclization of 4-substituted pyridines, demonstrating the versatility of its chemical structure (Parameswarappa & Pigge, 2011).
  • A divergent synthesis approach for 1- and 5-substituted derivatives of this compound has been developed, showing its adaptability for various chemical modifications (Yang et al., 2008).

Solid-Phase Synthesis

  • Microwave-assisted solid-phase synthesis of this compound and its derivatives is possible, highlighting its applicability in more efficient and rapid synthesis methods (Macleod et al., 2006).

Food Contact Material Safety

  • The compound has been evaluated for safety as a stabilizer in food contact materials, indicating its potential use in food packaging applications (Flavourings, 2012).

Bioactivity and Synthesis

  • It has been discussed in the context of its biological activity and synthesis, particularly in relation to the treatment of obesity, pain, and various other disorders (Blanco‐Ania et al., 2017).

Polymer Stabilizers

  • The compound has been studied as a polymer stabilizer, particularly in synergistic mechanisms with other antioxidants, highlighting its utility in material science (Yachigo et al., 1992).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABRTFCGXPHVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736715
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

CAS RN

236406-47-6
Record name 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236406-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 3
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 4
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 5
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Citations

For This Compound
1
Citations
I Shamovsky, C de Graaf, L Alderin… - Journal of medicinal …, 2009 - ACS Publications
The metabolic stability and selectivity of a series of CCR8 antagonists against binding to the hERG ion channel and cytochrome Cyp2D6 are studied by principal component analysis. It …
Number of citations: 35 pubs.acs.org

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